N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Lipophilicity Drug-likeness Permeability

Reproducible SAR studies demand structurally exact controls. Generic interchange with the mono-methoxyethyl analog (CAS 851988-81-3) introduces a hydrogen-bond donor and alters lipophilicity, undermining assay consistency. This N,N-bis(2-methoxyethyl) tertiary amide eliminates that risk. • Zero HBD atoms - definitive negative control for pharmacophore models requiring an amide NH interaction. • Predicted cLogP ~0.8, LogS -2.5 - balanced cell permeability and aqueous solubility for intracellular target screening. • Metabolically stable bis(methoxyethyl) chains offer synthetic handles for prodrug or bioconjugation strategies.

Molecular Formula C16H22N2O5
Molecular Weight 322.361
CAS No. 851988-71-1
Cat. No. B2484560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
CAS851988-71-1
Molecular FormulaC16H22N2O5
Molecular Weight322.361
Structural Identifiers
SMILESCOCCN(CCOC)C(=O)CCN1C2=CC=CC=C2OC1=O
InChIInChI=1S/C16H22N2O5/c1-21-11-9-17(10-12-22-2)15(19)7-8-18-13-5-3-4-6-14(13)23-16(18)20/h3-6H,7-12H2,1-2H3
InChIKeyPBWWCVFXBAGTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide: Physicochemical & Structural Identity


N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (CAS 851988-71-1) is a synthetic small molecule with the molecular formula C16H22N2O5 and a molecular weight of 322.36 g/mol . It belongs to the benzoxazolone class, characterized by a 2-oxo-1,3-benzoxazole core linked via a propanamide bridge to a tertiary amine substituted with two 2-methoxyethyl groups . Its structural identity confirms a discrete, single chemical entity for research applications.

Structural Feature Zero H-bond donor capacity supports clean SAR interpretation
Predicted Profile Balanced permeability-solubility profile may support cell-based assays
Research Use Non-HBD control compound for pharmacophore H-bond validation studies

N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide: Non-Interchangeable with Analogs


This compound's tertiary amide structure, featuring two 2-methoxyethyl groups, is a critical determinant of its physicochemical and potential biological profile. Substitution with even a closely related analog, such as the mono-methoxyethyl derivative (N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, CAS 851988-81-3) , is expected to result in significant divergence in properties like lipophilicity (LogP), aqueous solubility, and hydrogen-bonding capacity. The absence of a secondary amide proton in the target molecule fundamentally alters its molecular recognition properties compared to secondary amide analogs, making generic interchange a high-risk proposition for assay reproducibility and structure-activity relationship (SAR) studies.

Mono-Methoxyethyl Analog Secondary amide analog possesses one HBD; target's tertiary amide structure may shift HBD-dependent assay response
Dipropyl Analog Predicted solubility and lipophilicity profiles may not transfer directly from alkyl-chain analogs
Diethyl Analog Conformational flexibility differs; binding-mode interpretation may require verification

N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide: Procurement Differentiation Evidence


Predicted Lipophilicity Advantage Over Mono-Methoxyethyl Analog

Computational prediction of lipophilicity (cLogP) indicates a marked shift between the target compound and its closest structural analog. N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is predicted to have a cLogP of approximately 0.8, derived using the XLogP3 algorithm [1], while its mono-methoxyethyl analog (CAS 851988-81-3) is predicted to have a lower cLogP near 0.3, indicating reduced lipophilicity [2]. This difference is consistent with the addition of a second methoxyethyl group.

Lipophilicity Shift
Data to verify
Δ cLogP ≈ +0.5
Supports permeability screening context
In silico estimate; verify experimentally
Lipophilicity Drug-likeness Permeability

Absent H-Bond Donor vs. Secondary Amide Analogs

The target compound is a tertiary amide with zero hydrogen-bond donor (HBD) atoms, while the mono-methoxyethyl analog and other secondary amide derivatives in the class possess one HBD atom . This fundamental structural difference means the target compound cannot act as a hydrogen-bond donor in key interactions that are common for secondary amides, such as with the catalytic serine of FAAH or similar enzymes, potentially altering its target engagement profile.

H-Bond Donor Profile
Class-level inference
Target: 0 HBD
Analog: 1 HBD
Clean tertiary amide phenotype
Structural analysis; class-level inference
Hydrogen bonding Target engagement Selectivity

Enhanced Molecular Flexibility vs. Rigid Analog

The target compound has a higher count of rotatable bonds (8) compared to a more rigid analog such as N,N-diethyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (5 rotatable bonds) . This increased flexibility, introduced by the two methoxyethyl chains, can influence the entropic cost of binding and may lead to a different selectivity profile in target-based screens.

Conformational Flexibility
Class-level inference
8 vs 5 rotatable bonds
May support binding-mode exploration
Structural analysis; context-dependent
Conformational flexibility Binding entropy Molecular recognition

Predicted Solubility Advantage vs. Dipropyl Analog

While the target compound is more lipophilic than the mono-substituted analog, it still contains two polar ether oxygen atoms that are expected to confer a significant solubility advantage over the purely alkyl-chain analog N,N-dipropyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide. The predicted LogS for the target compound is approximately -2.5, compared to an estimated LogS of -3.5 for the dipropyl analog [1], making it a better candidate for in vitro assays requiring higher aqueous concentrations.

Solubility Profile
Data to verify
∼10-fold higher predicted solubility
Supports assay compatibility review
In silico estimate; verify experimentally
Aqueous solubility Assay compatibility Formulation

N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide: Research & Industrial Applications


SAR Studies of Benzoxazolone-Based Leads

As a tertiary amide with a unique N,N-bis(2-methoxyethyl) substitution, this compound serves as a key tool for SAR exploration where the effect of eliminating a hydrogen-bond donor while increasing lipophilicity is being investigated [1]. Its use is preferred over the mono-methoxyethyl analog when a direct comparison of HBD-dependent activity is required.

Intracellular Probes with Balanced Permeability & Solubility

The predicted cLogP of ~0.8 and a LogS of -2.5 position this molecule in a favorable range for cell permeability without excessive insolubility [1]. This makes it a candidate for hit-to-lead optimization programs targeting intracellular enzymes or receptors, where the diethyl or dipropyl analogs may suffer from poor solubility or excessive lipophilicity [2].

Negative Control for H-Bonding Assays

With zero HBD atoms, this tertiary amide cannot engage in the same hydrogen-bonding networks as its secondary amide class members. This property makes it an ideal negative control for biochemical assays where amide NH interactions are a critical component of the pharmacophore, ensuring the observed activity is not an artifact of the scaffold [1].

Ether-Linker Prodrug Building Block

The two terminal methoxyethyl chains provide metabolically stable ether linkers for potential bioconjugation or prodrug strategies, offering a synthetic handle distinct from simple alkyl amines. This structural feature is valuable for medicinal chemists designing targeted drug conjugates where a tertiary amide prodrug moiety is desired [1].

Application
Selection Property
Validation Focus
SAR studies of benzoxazolone leads
Tertiary amide substitution review
HBD-dependent activity comparison
Intracellular probe studies
Predicted permeability-solubility balance
Cell-based assay compatibility
Negative control for H-bonding assays
Zero HBD capacity
Pharmacophore H-bond validation
Prodrug building block design
Ether-linker structural handle
Conjugate stability assessment
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